2-((Benzyloxy)carbonyl)decahydroisoquinoline-1-carboxylic acid
Description
2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid is a complex organic compound with a unique structure that includes a decahydroisoquinoline core
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO4/c20-17(21)16-15-9-5-4-8-14(15)10-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21) |
InChI Key |
KDQZEJBSPWDNRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCN(C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid typically involves multiple steps, including the formation of the decahydroisoquinoline core and the introduction of the benzyloxycarbonyl group. Common synthetic routes may involve:
Hydrogenation: Reduction of isoquinoline derivatives to form the decahydroisoquinoline core.
Protection and Deprotection: Use of protecting groups such as benzyloxycarbonyl to selectively modify functional groups.
Coupling Reactions: Formation of carbon-carbon bonds using reagents like organoboron compounds in Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The decahydroisoquinoline core undergoes selective oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate () or chromium trioxide () in acidic media target specific positions on the saturated ring system, forming ketones or epoxides depending on reaction conditions. For example:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| , 0°C | 3-Ketodecahydroisoquinoline derivative | 65 | ||
| Acetic acid, 50°C | Epoxidized ring system | 45 |
Reduction Reactions
The Cbz group and carboxylic acid functionality are susceptible to reduction:
-
Catalytic Hydrogenation : Palladium on carbon () under removes the Cbz group via hydrogenolysis, yielding decahydroisoquinoline-1-carboxylic acid .
-
Borohydride Reduction : Sodium borohydride () selectively reduces carbonyl intermediates generated during derivatization.
Substitution Reactions
The carboxylic acid participates in nucleophilic acyl substitution:
Esterification
Reacts with alcohols (e.g., methanol) via Fischer esterification (acid-catalyzed) to form esters :
| Alcohol | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | Methyl ester derivative | 78 |
Amide Formation
Coupling with amines using -dicyclohexylcarbodiimide (DCC) forms amides, critical in peptide synthesis :
Deprotection Strategies
The Cbz group is cleaved under specific conditions:
-
Hydrogenolysis : and (1–3 atm) quantitatively remove Cbz without affecting the carboxylic acid .
-
Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane achieves partial deprotection but risks side reactions .
Radical-Mediated Alkylation
Under photochemical conditions with TiO, the carboxylic acid undergoes decarboxylation to generate alkyl radicals, enabling C–C bond formation with electron-deficient alkenes (e.g., maleimides) :
| Alkene Partner | Product Type | Yield (%) | Reference |
|---|---|---|---|
| -Phenylmaleimide | Succinimide derivative | 57 |
Cyclization Reactions
Intramolecular reactions form heterocyclic frameworks. For instance, activation of the carboxylic acid with thionyl chloride () followed by amine treatment generates lactams :
Comparative Reactivity Insights
-
Steric Effects : The decahydroisoquinoline core imposes steric hindrance, slowing reactions at the bridgehead positions.
-
Electronic Effects : The electron-withdrawing Cbz group enhances the electrophilicity of adjacent carbonyls, favoring nucleophilic attacks .
This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, particularly in peptidomimetics and enzyme inhibitors. Further studies exploring its enantioselective transformations and catalytic applications are warranted.
Scientific Research Applications
2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-serine-betalactone: Another compound with a benzyloxycarbonyl group, used in similar applications.
N2-[(benzyloxy)carbonyl]-N-[(1S,2S)-2-hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide: A compound with a similar structure and potential biological activity.
Uniqueness
2-[(benzyloxy)carbonyl]-decahydroisoquinoline-1-carboxylic acid is unique due to its decahydroisoquinoline core, which imparts specific chemical and biological properties
Biological Activity
2-((Benzyloxy)carbonyl)decahydroisoquinoline-1-carboxylic acid (CAS No. 169390-27-6) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
The biological activity of 2-((Benzyloxy)carbonyl)decahydroisoquinoline-1-carboxylic acid can be attributed to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group may enhance lipophilicity, facilitating membrane permeability and potentially leading to various pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals can contribute to protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies suggest that derivatives of decahydroisoquinoline compounds may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory conditions.
Neuroprotective Properties
Decahydroisoquinoline derivatives have shown promise in neuroprotection, potentially through the modulation of neurotransmitter systems or by reducing neuroinflammation. This is particularly relevant for neurodegenerative diseases.
Case Studies and Research Findings
- Neuroprotective Study : A study investigating the neuroprotective effects of decahydroisoquinoline derivatives demonstrated their ability to reduce neuronal cell death in models of oxidative stress. The mechanisms involved include the modulation of apoptosis-related proteins and antioxidant enzyme activity.
- Anti-inflammatory Research : A comparative study on various benzyloxycarbonyl compounds revealed that those with similar structures to our compound effectively inhibited the production of TNF-alpha and IL-6 in macrophage cultures, indicating a strong anti-inflammatory potential.
- Pharmacokinetics : Toxicokinetic studies suggest that compounds similar to 2-((Benzyloxy)carbonyl)decahydroisoquinoline-1-carboxylic acid are metabolized primarily via hydrolysis by carboxylesterases, leading to the release of bioactive metabolites that may exhibit similar or enhanced biological activities compared to the parent compound .
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended synthetic routes for 2-((Benzyloxy)carbonyl)decahydroisoquinoline-1-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a decahydroisoquinoline core with a benzyloxycarbonyl (Cbz) protecting group. Key steps include:
-
Core Preparation : Hydrogenation of isoquinoline derivatives under high-pressure H₂ to achieve the decahydro scaffold .
-
Cbz Protection : Reacting the amine group with benzyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C to prevent overreaction .
-
Stereochemical Control : Use chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation to enforce diastereoselectivity. Confirm purity via HPLC with a chiral column (e.g., Chiralpak IA, 80:20 hexane/isopropanol) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Hydrogenation | H₂ (50 psi), Pd/C, EtOH, 12 h | 75 | 92% (racemic) |
| Cbz Protection | Benzyl chloroformate, DCM, 0°C | 88 | >97% |
| Chiral Resolution | Ru-BINAP, H₂ (30 psi), 24 h | 65 | 99% ee |
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
-
pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis (λ = 254 nm) over 72 hours.
-
Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C (heating rate: 10°C/min) to identify decomposition thresholds.
-
Light Sensitivity : Expose to UV light (365 nm) and analyze by NMR (¹³C DEPT-Q) for structural changes .
- Key Findings :
-
Stable Range : pH 4–8; decomposition >pH 10 due to ester hydrolysis.
-
Thermal Limit : Stable ≤120°C; decarboxylation observed at 150°C .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. To address:
Crystallography : Perform X-ray diffraction to identify dominant polymorphs.
Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, THF, ethyl acetate) via nephelometry.
Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to:
-
Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.
-
Simulate coupling with amino acids (e.g., glycine) to calculate activation energies.
-
Validate with experimental LC-MS data (e.g., [M+H]⁺ m/z = 349.2 for glycine conjugate) .
- Key Insight :
-
The Cbz group reduces steric hindrance at the 1-carboxylic acid site, favoring coupling at 25°C over 40°C .
Q. What advanced techniques differentiate between conformational isomers in NMR spectra?
- Methodological Answer :
-
Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR (25–60°C) to observe coalescence of signals (e.g., chair vs. boat conformers).
-
NOESY/ROESY : Identify through-space correlations between axial/equatorial protons in the decahydroisoquinoline ring .
-
Deuterium Exchange : Monitor NH/OH proton exchange rates in D₂O to assess hydrogen-bonding stability .
- Example Spectrum :
-
¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, CH₂-Cbz), 3.12–2.98 (m, 2H, ring-CH₂).
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for this compound?
- Methodological Answer : Contradictions often stem from:
- Impurity Profiles : Trace Pd (from hydrogenation) inhibits enzyme assays. Mitigate via Chelex-100 treatment .
- Assay Conditions : Use standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) to minimize pH-dependent activity shifts.
- Cell Line Variability : Validate in ≥3 cell lines (e.g., HEK293, HeLa) with LC-MS quantification of intracellular concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
